REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:20])[N:7]([CH2:16][C:17]([OH:19])=[O:18])[C:8](=[O:15])[C:9]3[C:14]=2[C:13]=1[CH:12]=[CH:11][CH:10]=3.[SH:21][C:22]1[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=1[C:24]([OH:26])=[O:25].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[O:15]=[C:8]1[C:9]2[C:14]3[C:13](=[C:2]([S:21][C:22]4[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=4[C:24]([OH:26])=[O:25])[CH:3]=[CH:4][C:5]=3[C:6](=[O:20])[N:7]1[CH2:16][C:17]([OH:19])=[O:18])[CH:12]=[CH:11][CH:10]=2 |f:2.3.4|
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Name
|
6-chloro-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC=2C(N(C(C3=CC=CC1C23)=O)CC(=O)O)=O
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Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
SC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
9.54 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
at reflux for 3 hr
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The product in the form of its sodium salt was precipitated from the reaction mixture
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Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
DISSOLUTION
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Details
|
dissolved in water
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
crystallized from dimethylformamide and water
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C2=C3C(C=CC=C13)=C(C=C2)SC2=C(C=CC=C2)C(=O)O)=O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |